![molecular formula C15H14N4O2S2 B2763343 2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 2034412-19-4](/img/structure/B2763343.png)

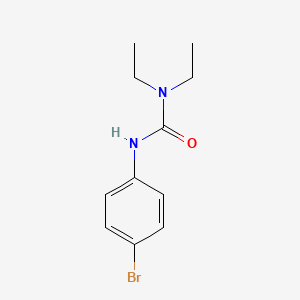

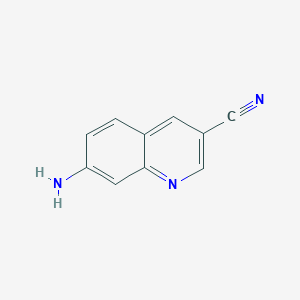

2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

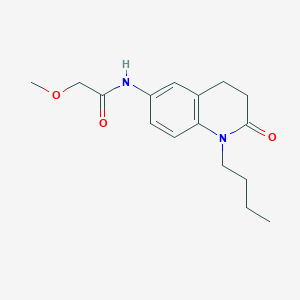

This compound is a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones . It has been identified as having broad spectrum antibacterial activity and reasonable antifungal activity .

Synthesis Analysis

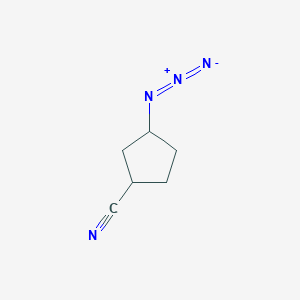

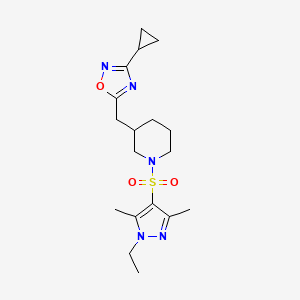

The synthesis of this compound has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time .Molecular Structure Analysis

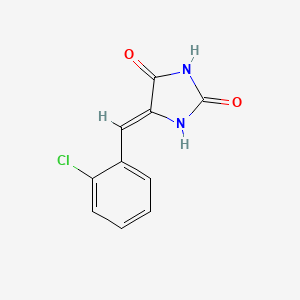

The molecular structure of this compound is complex, with a pyrido[2,3-d]pyrimidin-4(1H)-one core . It also contains a methylthio group and an ethyl group attached to a thieno[3,2-d]pyrimidin-3(4H)-yl moiety .Chemical Reactions Analysis

The compound has been synthesized through a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Scientific Research Applications

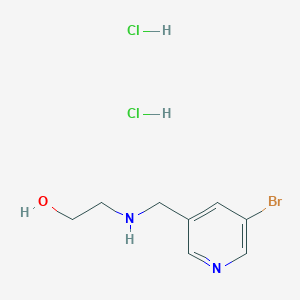

- Specifically, compound 12e demonstrated potent antitumor activity against several cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562. Its IC50 values were 0.55 μM, 0.95 μM, and 1.68 μM, respectively .

- The SAR studies revealed important insights into the compound’s structure. Piperidine-2,6-dione was found to be a suitable moiety for the P1 position, while benzyl-linked morpholine was beneficial for the P5 position. These modifications contributed to improved antitumor activity .

- Compound 12e significantly affected lymphoma cell morphology and induced apoptosis in SU-DHL-6 cells in a concentration-dependent manner. These findings highlight its potential as a chemical tool for lymphoma research .

- In addition to its antiproliferative effects, 12e inhibited the migration of SU-DHL-6 cells. This property could be valuable in cancer therapy .

- Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a related compound, serves as a versatile precursor for the one-pot three-component synthesis of fused pyrimidine hybrids. This synthetic approach provides access to structurally diverse compounds with potential biological activities .

Antitumor Activity

Structure–Activity Relationship (SAR)

Cell Morphology and Apoptosis

Inhibition of Cell Migration

Precursor for Fused Pyrimidine Hybrids

Mechanism of Action

Target of Action

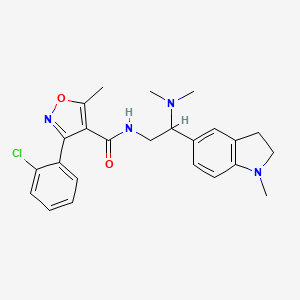

The compound, also known as 2-(methylsulfanyl)-N-(2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)pyridine-3-carboxamide, is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of EZH2 , a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation .

Mode of Action

The compound interacts with its target, EZH2, inhibiting its function . This inhibition can lead to changes in gene expression, potentially affecting the proliferation of cells .

Biochemical Pathways

The inhibition of EZH2 by the compound affects the histone methylation pathway . This can lead to changes in chromatin structure and subsequently, gene expression . The downstream effects of this can include reduced cell proliferation .

Result of Action

The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It has been observed to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner and inhibit their migration .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits high photodynamic efficacy against cancer cells both under normoxic and hypoxic conditions .

properties

IUPAC Name |

2-methylsulfanyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2S2/c1-22-14-10(3-2-5-17-14)13(20)16-6-7-19-9-18-11-4-8-23-12(11)15(19)21/h2-5,8-9H,6-7H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMCNIXKQJAFMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2763260.png)

![N-(2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2763262.png)

![Ethyl 2-(4-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2763279.png)

![N-(1,3-benzodioxol-5-yl)-4-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2763280.png)

![8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2763282.png)

![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2763283.png)